2,7-Phenanthrenediol, 4-ethenyl-9,10-dihydro-1,8-dimethyl-

Description

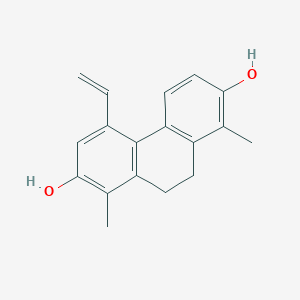

2,7-Phenanthrenediol, 4-ethenyl-9,10-dihydro-1,8-dimethyl- (CAS: 10038556) is a dihydrophenanthrene derivative characterized by a fused aromatic ring system with two hydroxyl groups at positions 2 and 7, a dihydro moiety at positions 9 and 10, and substituents including a 4-ethenyl group and 1,8-dimethyl groups. It has a molecular formula of C₁₇H₁₈O₂ and a molecular weight of 266.30 g/mol . This compound was first isolated from Juncus setchuensis (a medicinal plant in the Juncaceae family) and later identified in Juncus effusus (soft rush) .

Properties

IUPAC Name |

4-ethenyl-1,8-dimethyl-9,10-dihydrophenanthrene-2,7-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-4-12-9-17(20)11(3)14-6-5-13-10(2)16(19)8-7-15(13)18(12)14/h4,7-9,19-20H,1,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHERRMHZTJGNCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCC3=C2C(=CC(=C3C)O)C=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434607 | |

| Record name | 2,7-Phenanthrenediol, 4-ethenyl-9,10-dihydro-1,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144106-78-5 | |

| Record name | 2,7-Phenanthrenediol, 4-ethenyl-9,10-dihydro-1,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,7-Phenanthrenediol, 4-ethenyl-9,10-dihydro-1,8-dimethyl- (CAS No. 144106-78-5) is a polycyclic aromatic compound found in various natural sources such as Juncus acutus and Juncus effusus. This compound has garnered interest due to its potential biological activities, including antimicrobial properties and its role in environmental degradation processes.

Chemical Structure and Properties

The molecular formula of 2,7-Phenanthrenediol is , with a molecular weight of 266.3 g/mol. The compound's structure includes a phenanthrene backbone with hydroxyl groups at the 2 and 7 positions, which may contribute to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 4-ethenyl-1,8-dimethyl-9,10-dihydrophenanthrene-2,7-diol |

| Molecular Formula | C18H18O2 |

| Molecular Weight | 266.3 g/mol |

| CAS Number | 144106-78-5 |

Antimicrobial Properties

Research indicates that compounds similar to 2,7-Phenanthrenediol exhibit significant antimicrobial activity. Studies have shown that certain polycyclic aromatic hydrocarbons (PAHs) can be degraded by specific fungal strains. For example, Cunninghamella elegans has demonstrated the ability to degrade phenanthrene effectively, suggesting that related compounds may also possess similar properties. In one study, C. elegans removed up to 99.4% of phenanthrene after seven days of incubation .

Environmental Impact

The degradation of PAHs like phenanthrene is crucial in bioremediation processes. The ability of fungi to metabolize these compounds highlights their potential use in cleaning up contaminated environments. The formation of intermediate products during the degradation process indicates a complex metabolic pathway that could be further explored for its ecological implications .

Study on Fungal Degradation

A study focused on the degradation of anthracene and phenanthrene by various fungal strains found that Cunninghamella elegans was particularly effective at removing these compounds from contaminated environments. The study reported that the degradation process was linked to fungal growth and the accumulation of PAHs within the mycelium .

Phototoxic Effects on Coral Larvae

Another investigation explored the phototoxic effects of PAHs on marine organisms. It was found that exposure to PAHs like phenanthrene could adversely affect coral larvae's developmental success when combined with ultraviolet (UV) light exposure. This research underscores the potential ecological risks posed by PAHs in aquatic environments .

Comparison with Similar Compounds

2,6-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1,7-dimethyl- (CAS: 10038555)

8-Hydroxymethyl-2-hydroxy-1-methyl-5-vinyl-9,10-dihydrophenanthrene (Compound 1 from )

4-ethenyl-9,10-dihydro-7-hydroxy-8-methyl-1-phenanthrenecarboxylic acid (Compound 5 from )

- Structure : Replaces the 2,7-diol groups with a single hydroxyl at position 7 and a carboxylic acid at position 1.

Substituent-Driven Reactivity and Bioactivity

- Functional Group Impact :

- Ethenyl Groups : The position of the ethenyl group (C4 in the target vs. C5 in the isomer) may influence π-π stacking interactions in biological systems.

- Methyl Groups : Methyl substituents at positions 1 and 8 in the target compound could enhance lipophilicity compared to analogs with hydroxymethyl or carboxylic acid groups .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing the structural integrity of 2,7-Phenanthrenediol derivatives?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions, especially for dihydro and ethenyl groups. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies hydroxyl and ethenyl functional groups. For example, gas chromatography-mass spectrometry (GC-MS) with non-polar columns like HP-5MS can resolve retention indices (RI) for isomer differentiation .

Q. How can computational modeling predict the physicochemical properties of substituted phenanthrenediols?

- Methodology : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects with solubility or boiling points. Tools like NIST’s Chemistry WebBook provide experimental benchmarks for validation .

Q. What safety protocols are essential when handling dihydro-phenanthrenediol derivatives in the laboratory?

- Methodology : Follow OSHA guidelines for aromatic diols: use fume hoods to prevent inhalation, wear nitrile gloves to avoid dermal exposure, and store compounds in airtight containers under inert gas. Waste should be neutralized with activated charcoal before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in retention indices (RI) during chromatographic analysis of substituted phenanthrenediols?

- Methodology : Discrepancies in RI values (e.g., HP-5MS vs. OV-101 columns) arise from stationary phase interactions. Cross-validate using orthogonal methods like High-Performance Liquid Chromatography (HPLC) with polar columns. Reference databases like NIST Standard Reference Data ensure consistency in RI interpretation .

Q. What experimental strategies optimize the synthesis of 4-ethenyl-substituted phenanthrenediols with high regioselectivity?

- Methodology : Use palladium-catalyzed cross-coupling (e.g., Heck reaction) to introduce the ethenyl group. Monitor reaction kinetics via in-situ FTIR to avoid over-substitution. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate regioisomers .

Q. How do dihydro and ethenyl substituents influence the compound’s redox behavior in electrochemical studies?

- Methodology : Cyclic Voltammetry (CV) at glassy carbon electrodes reveals oxidation peaks linked to the dihydroxy groups. Compare with analogs lacking ethenyl groups to isolate steric/electronic effects. Buffer pH adjustments (e.g., phosphate at pH 7) stabilize quinone intermediates .

Data Analysis & Experimental Design

Q. What statistical approaches validate reproducibility in biological activity assays for phenanthrenediol derivatives?

- Methodology : Use ANOVA to compare dose-response curves across batches. Include positive controls (e.g., doxorubicin for cytotoxicity assays) and account for solvent effects (e.g., DMSO concentration ≤0.1%). Replicate experiments in triplicate with blinded sample labeling .

Q. How can researchers design degradation studies to assess environmental persistence of substituted phenanthrenediols?

- Methodology : Simulate photolysis using UV-B lamps (290–320 nm) and monitor degradation via LC-MS. Hydrolysis studies at varying pH (3–11) quantify half-lives. Soil microcosm experiments evaluate microbial breakdown rates under aerobic/anaerobic conditions .

Contradiction Mitigation

Q. Why do conflicting bioactivity results occur across studies, and how can they be reconciled?

- Methodology : Variations in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (e.g., MTT vs. resazurin) cause discrepancies. Standardize using CLSI guidelines and report IC₅₀ values with 95% confidence intervals. Meta-analyses of published data adjust for batch effects .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.